4-Benzyl-3-benzylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazole
Overview
Description
4-Benzyl-3-benzylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazole is a synthetic organic compound belonging to the triazole family. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-3-benzylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of hydrazides with isothiocyanates: This method involves the reaction of hydrazides with isothiocyanates to form the triazole ring.
Reaction of thiosemicarbazides with α-haloketones: This route involves the reaction of thiosemicarbazides with α-haloketones, followed by cyclization to form the triazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Use of catalysts: Catalysts such as acids or bases may be used to accelerate the reaction.
Temperature and pressure control: Precise control of temperature and pressure can enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-3-benzylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The benzyl and methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its triazole core.
Industry: Applications in materials science and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Benzyl-3-benzylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound with a simple triazole ring.
Benzyl-substituted triazoles: Compounds with benzyl groups attached to the triazole ring.
Methoxy-substituted triazoles: Compounds with methoxy groups attached to the triazole ring.
Uniqueness
4-Benzyl-3-benzylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazole is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other triazoles.
Properties
IUPAC Name |
4-benzyl-3-benzylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS/c1-27-21-14-12-20(13-15-21)22-24-25-23(28-17-19-10-6-3-7-11-19)26(22)16-18-8-4-2-5-9-18/h2-15H,16-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRXDQCAGPORFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2CC3=CC=CC=C3)SCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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